molecular formula C13H22O3 B1676446 Methyl dihydrojasmonate CAS No. 24851-98-7

Methyl dihydrojasmonate

Cat. No. B1676446
CAS RN: 24851-98-7
M. Wt: 226.31 g/mol
InChI Key: KVWWIYGFBYDJQC-UHFFFAOYSA-N
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Description

Methyl dihydrojasmonate is an aroma compound that smells similar to jasmine . It is also known as hedione or kharismal . In racemic mixtures, the odor is floral and citrus, while epimerized mixtures exhibit a dense buttery-floral odor . It is mainly used in perfumes, fragrance formulations, personal care, and cosmetic products .


Synthesis Analysis

Methyl dihydrojasmonate can be synthesized efficiently starting from alkyl acetoacetate or acetonedicarboxylate . The process involves a few steps via intramolecular Michael addition .


Molecular Structure Analysis

The molecular formula of Methyl dihydrojasmonate is C13H22O3 . Its molecular weight is 226.3120 . The IUPAC Standard InChI is InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 .


Chemical Reactions Analysis

Methyl jasmonate, a phytohormone, has been identified as a vital cell regulator in plants . It initiates and regulates the biosynthesis of a broad range of specialized metabolites across a number of diverse plant lineages .


Physical And Chemical Properties Analysis

Methyl dihydrojasmonate appears as a clear to pale yellow oily liquid . Its boiling point is 307.8°C . It is slightly soluble in water .

Scientific Research Applications

Plant Growth and Development

MDJ is a type of jasmonate, a class of plant hormones that are crucial for regulating plant growth and development . They play a significant role in the plant’s life cycle, including its growth, development, and resistance to stress .

Environmental Stress Response

Jasmonates, including MDJ, are involved in plant responses to environmental stress . They help plants adapt to various environmental conditions and enhance their resistance to both biotic and abiotic stress .

Fruit Ripening

MDJ plays a key role in the ripening of fruits. It promotes fruit ripening at the initial stage via both ethylene-dependent and independent ways . It also regulates mature coloring by controlling the degradation of chlorophyll and the metabolism of anthocyanin .

Aroma Enhancement

MDJ is known to improve aroma components in agricultural crops by regulating fatty acid and aldehyde alcohol metabolism . This makes it an important factor in the quality of agricultural products.

Wine Quality Improvement

In the wine industry, foliar applications of MDJ have been studied to enhance grape composition and, therefore, wine quality . The application of MDJ has shown to affect the wine’s phenolic, aromatic, and nitrogen composition .

Fragrance Industry

MDJ is widely used in the fragrance industry due to its intense floral, jasmine-like odor . It is a key ingredient in many perfumes and fragrances .

Dermatology

MDJ has been reviewed for its use as a fragrance ingredient in dermatology . However, more research is needed to fully understand its effects on the skin .

Cold Damage Mitigation

Jasmonate signaling pathways, which MDJ is a part of, function in relieving cold damage to crops by improving the stability of the cell membrane . This makes MDJ an important compound in agricultural research and crop protection.

Mechanism of Action

Target of Action

Methyl dihydrojasmonate (MDJ) is a cost-effective and safe substitute for jasmonic acids, which are known for their effects on plant resistance and metabolites . MDJ primarily targets the physiological indicators and polyphyllins biosynthesis in plants like Paris polyphylla var. yunnanensis, a medicinal plant that contains medicinal steroidal saponins .

Mode of Action

MDJ interacts with its targets to enhance the accumulation of steroidal saponins, such as polyphyllin I, II, III, D, V, VI, VII, H . It also has an aroma compound that smells similar to jasmine . In animals and animal cells, it displays an efficient neuroprotective, anti-inflammatory, and antioxidant action .

Biochemical Pathways

MDJ affects the “terpenoid backbone biosynthesis”, “biosynthesis of unsaturated fatty acids”, “sesquiterpenoid and triterpenoid biosynthesis”, “fatty acid metabolism”, and “phenylpropanoid biosynthesis” pathways . The majority of genes related to steroidal saponins were up-regulated following MDJ treatment .

Pharmacokinetics

It’s known that different concentrations of mdj can be applied to plants to achieve desired effects .

Result of Action

MDJ treatment significantly increases the levels of photosynthetic pigments, antioxidant enzymes, osmoregulators . It enhances the accumulation of polyphyllins in both the leaves and rhizomes . Particularly, the sum of four polyphyllins (polyphyllin I, II, VI, VII) stated in the Chinese Pharmacopoeia, increased by 45.65% following treatment .

Action Environment

The action, efficacy, and stability of MDJ can be influenced by environmental factors. For instance, it activates an intra-cellular signaling mechanism as a defense in response to damage caused by environmental injuries or aggression, such as ultraviolet radiation and osmotic shock .

Safety and Hazards

Methyl dihydrojasmonate is flammable . Its flash point is 113°C . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The Methyl Dihydro Jasmonate market is expected to grow at a CAGR of 6.2% in 2028 to reach USD 1,890 million by 2028 from USD 797.6 million in 2018 . It is a new candidate for the treatment of Inflammatory bowel diseases (IBDs), modulating the expression of the major classes of caspase-type protease families that selectively act on the extrinsic and intrinsic pathways of the apoptotic process .

properties

IUPAC Name

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWIYGFBYDJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029325
Record name Methyl dihydrojasmonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; very slightly soluble in water, Soluble (in ethanol)
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.997-1.008 (20°)
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl dihydrojasmonate

CAS RN

24851-98-7
Record name Hedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24851-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl dihydrojasmonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl dihydrojasmonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxo-2-pentylcyclopentaneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL DIHYDROJASMONATE (SYNTHETIC)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a glovebox, into a 10 ml glass vial were placed 15.5 mg (0.0485 mmole) of [(COD)Ru(methylallyl)2], 14.9 mg (0.0485 mmole) of (R,R)-Me-DuPHOS and 250 μl of methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate (1.08 mmole). To this suspension was added 0.630 ml of a 0.081 M solution of titrated HBF4.etherate (0.049 mmole) in CH2Cl2 with stirring. This concentrated solution was stirred for 1.5 hours, after which 21.5 g (95.9 mmole) of methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate and 11.5 ml of CH2Cl2 were added. The resulting yellow solution was placed in a 75 ml autoclave, purged with hydrogen and pressurized to 90 bar of hydrogen. After 8 hours, the solution was exposed to air and passed through a column of silica gel to separate the catalyst. This gave a 99% yield of the desired Hedione® product with the following ratios of isomers: cis/trans=98/2; (+)-cis/(−)-cis=82.4/17.6, 64.8% ee.
[Compound]
Name
glass
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
(COD)Ru(methylallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.9 mg
Type
reactant
Reaction Step Three
Quantity
250 μL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
21.5 g
Type
reactant
Reaction Step Six
Quantity
11.5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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